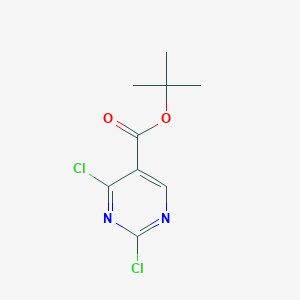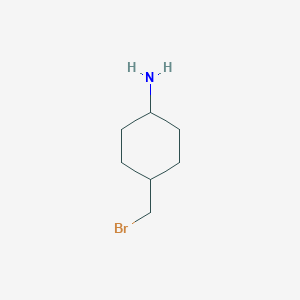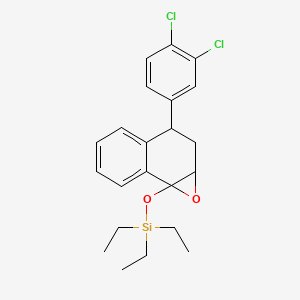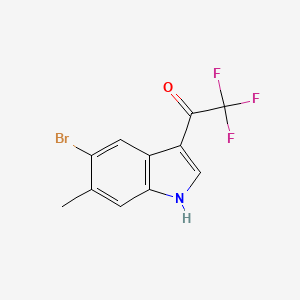![molecular formula C11H13NO6 B12287425 [(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid ist eine chemische Verbindung mit der Summenformel C11H13NO6. Sie zeichnet sich durch das Vorhandensein einer Carbamoylgruppe aus, die an eine Ameisensäure-Einheit gebunden ist, wobei drei Methoxygruppen am Phenylring vorhanden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid beinhaltet typischerweise die Reaktion von 2,4,6-Trimethoxyanilin mit Ameisensäure-Derivaten unter kontrollierten Bedingungen. Eine übliche Methode ist die Reaktion von 2,4,6-Trimethoxyanilin mit Ameisensäure in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphorylchlorid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von this compound eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Amine oder andere reduzierte Formen der Verbindung liefern.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Phenylring oder an der Carbamoylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Amine produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen am Phenylring oder an der Carbamoylgruppe einführen.
Wissenschaftliche Forschungsanwendungen
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Vorstufe für die Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit besonderen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann als Inhibitor oder Aktivator spezifischer Enzyme, Rezeptoren oder Signalwege wirken. Der genaue Mechanismus hängt vom Kontext seiner Verwendung und dem spezifischen biologischen System ab, das untersucht wird.
Wirkmechanismus
The mechanism of action of [(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Tris(2,4,6-trimethoxyphenyl)phosphin: Diese Verbindung wird als Ligand in der Katalyse verwendet und besitzt starke Lewis-basische Eigenschaften.
[(2-Methoxyethyl)carbamoyl]formic acid: Ein weiteres Carbamoylformic acid-Derivat mit unterschiedlichen Substituenten am Phenylring.
Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden chemischen und biologischen Eigenschaften.
Eigenschaften
Molekularformel |
C11H13NO6 |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
2-oxo-2-(2,4,6-trimethoxyanilino)acetic acid |
InChI |
InChI=1S/C11H13NO6/c1-16-6-4-7(17-2)9(8(5-6)18-3)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ULIIZWBLYZFUNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)





![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)


![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
